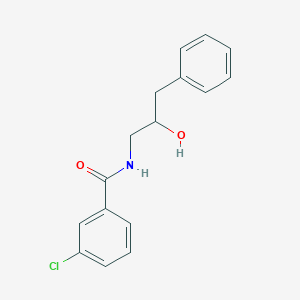

![molecular formula C21H27N3O5S2 B6495853 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 941950-42-1](/img/structure/B6495853.png)

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

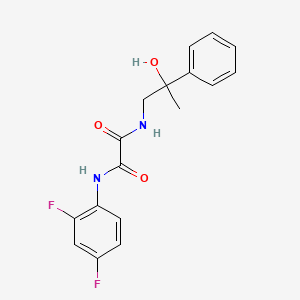

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide is 465.13921332 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Discovery and Development

Sulfonamides play a crucial role as bioisosteric building blocks in pharmaceuticals. The incorporation of an N-alkylsulfonamide unit is typically achieved by reacting a sulfonyl chloride with a pre-installed alkyl amine. However, direct installation of the entire N-sulfonyl unit provides an attractive alternative. N-sulfonyl imines, which can be derived from aldehydes, serve as versatile activated electrophiles in organic transformations. F2052-0463 could be explored as a potential scaffold for novel drug candidates .

Radical Chemistry

The formation of synthetically valuable N-sulfonyl imines from aldehydes, sulfonamides, and hypervalent iodine reagents has been developed. Mechanistic studies suggest that the reaction proceeds through an initial step involving a radical initiator (generated by visible light or heat). Researchers can explore F2052-0463 in radical-based transformations, such as nucleophilic additions, cycloadditions, and C-H functionalizations .

Imines as Intermediates

N-sulfonyl imines serve as key intermediates in various synthetic pathways. They can be easily reduced to N-alkylsulfonamides, bypassing the need for a pre-installed amine. Researchers can investigate F2052-0463 as a precursor for diverse chemical transformations .

Visible-Light-Mediated Reactions

F2052-0463 participates in visible-light, iodine-promoted reactions. These conditions offer practical and mild reaction pathways for the installation of sulfonamide functionality. Researchers interested in green chemistry and sustainable synthesis may find this aspect intriguing .

Benzylic Position Reactivity

Given the benzylic nature of F2052-0463, it’s worth exploring its reactivity at the benzylic position. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern .

Green Synthesis

An efficient, eco-friendly, and green synthesis method has been reported for novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. Researchers can investigate F2052-0463 in similar green conditions for the synthesis of related compounds .

特性

IUPAC Name |

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-10-11-20(15(3)13-17)31(28,29)23-18-9-8-16-7-6-12-24(19(16)14-18)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORNAMGBMSHIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)

![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)

![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)

![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)

![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)